Cas no 2149157-39-9 (trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol)

Technical Introduction: trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol is a chiral cyclobutane derivative featuring a substituted pyrazole moiety. Its rigid cyclobutane backbone, combined with the polar hydroxyl group and chloro-substituted heterocycle, makes it a valuable intermediate in medicinal chemistry and asymmetric synthesis. The trans configuration ensures stereochemical control, while the pyrazole ring enhances binding affinity in target interactions. This compound is particularly useful in the development of pharmacologically active molecules, including kinase inhibitors and agrochemicals, due to its balanced lipophilicity and hydrogen-bonding capacity. High purity and well-defined stereochemistry further support its utility in precision applications.
trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol structure
2149157-39-9 structure
Product name:trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol
CAS No:2149157-39-9
MF:C7H9ClN2O
Molecular Weight:172.61216044426
CID:5040877

trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol
    • (1R,2R)-2-(4-chloropyrazol-1-yl)cyclobutan-1-ol
    • trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol
    • インチ: 1S/C7H9ClN2O/c8-5-3-9-10(4-5)6-1-2-7(6)11/h3-4,6-7,11H,1-2H2/t6-,7-/m1/s1
    • InChIKey: CWPAMRPXQDGYOT-RNFRBKRXSA-N
    • SMILES: ClC1C=NN(C=1)[C@@H]1CC[C@H]1O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 155
  • トポロジー分子極性表面積: 38
  • XLogP3: 0.7

trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T311581-100mg
trans-2-(4-chloro-1h-pyrazol-1-yl)cyclobutan-1-ol
2149157-39-9
100mg
$ 135.00 2022-06-02
Life Chemicals
F6619-0636-0.5g
trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol
2149157-39-9 95%+
0.5g
$508.0 2023-09-06
Life Chemicals
F6619-0636-10g
trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol
2149157-39-9 95%+
10g
$2247.0 2023-09-06
Life Chemicals
F6619-0636-2.5g
trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol
2149157-39-9 95%+
2.5g
$1070.0 2023-09-06
Life Chemicals
F6619-0636-1g
trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol
2149157-39-9 95%+
1g
$535.0 2023-09-06
Life Chemicals
F6619-0636-0.25g
trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol
2149157-39-9 95%+
0.25g
$482.0 2023-09-06
Life Chemicals
F6619-0636-5g
trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol
2149157-39-9 95%+
5g
$1605.0 2023-09-06
TRC
T311581-1g
trans-2-(4-chloro-1h-pyrazol-1-yl)cyclobutan-1-ol
2149157-39-9
1g
$ 775.00 2022-06-02
TRC
T311581-500mg
trans-2-(4-chloro-1h-pyrazol-1-yl)cyclobutan-1-ol
2149157-39-9
500mg
$ 500.00 2022-06-02

trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol 関連文献

trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-olに関する追加情報

Introduction to trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol (CAS No. 2149157-39-9)

The compound trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol, identified by the CAS number 2149157-39-9, represents a significant advancement in the field of medicinal chemistry. This molecule, featuring a cyclobutane ring linked to a pyrazole moiety, has garnered attention due to its unique structural and pharmacological properties. The presence of a 4-Chloro-1H-pyrazol-1-yl substituent introduces a high degree of chemical diversity, making it a valuable scaffold for drug discovery and development.

Recent research in the domain of heterocyclic compounds has highlighted the importance of cyclobutane derivatives in medicinal chemistry. The rigid structure of the cyclobutane ring enhances the metabolic stability of the molecule, while the pyrazole ring contributes to its binding affinity and pharmacological activity. The 4-Chloro substituent further modulates the electronic properties of the molecule, influencing its interactions with biological targets.

In the context of contemporary drug design, this compound has been explored for its potential in addressing various therapeutic challenges. Studies have demonstrated its efficacy in inhibiting key enzymes and receptors involved in inflammatory and infectious diseases. The pyrazole moiety, in particular, has been shown to exhibit significant activity against enzymes such as COX-2 and PDE4, which are critical in modulating inflammatory responses.

The synthesis of trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the cyclobutane ring through ring-closing metathesis or cyclization reactions ensures high selectivity and yield. Post-synthetic modifications, such as halogenation at the 4-position of the pyrazole ring, further refine the molecular structure to optimize pharmacological properties.

One of the most compelling aspects of this compound is its potential in developing novel therapeutic agents with improved pharmacokinetic profiles. The cyclobutane ring enhances oral bioavailability by reducing metabolic degradation, while the pyrazole moiety provides a scaffold for further derivatization. This combination makes it an attractive candidate for further investigation in preclinical studies.

Current research is focused on understanding the molecular mechanisms by which this compound exerts its biological effects. Computational modeling and experimental techniques such as X-ray crystallography have been employed to elucidate its binding interactions with target proteins. These studies have revealed that the compound binds to specific pockets on enzymes with high affinity, leading to potent inhibition.

The versatility of trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol extends beyond its use as a standalone therapeutic agent. Its structural features make it an excellent starting point for designing libraries of derivatives with tailored pharmacological properties. By modifying substituents on the cyclobutane or pyrazole rings, researchers can fine-tune activities against specific targets, enhancing efficacy while minimizing side effects.

In conclusion, trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol (CAS No. 2149157-39-9) represents a promising candidate in medicinal chemistry with significant potential for therapeutic applications. Its unique structural features, combined with recent advancements in synthetic and computational methods, position it as a key molecule for future drug development. Continued research into its pharmacological properties will likely uncover new opportunities for treating a wide range of diseases.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司